molecular formula C11H12Cl2O B1364947 2-(4-Chlorophenyl)-3-methylbutanoyl chloride CAS No. 51631-50-6

2-(4-Chlorophenyl)-3-methylbutanoyl chloride

Cat. No.: B1364947
CAS No.: 51631-50-6
M. Wt: 231.11 g/mol
InChI Key: BWPYAVCZZUTOBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylbutanoyl chloride is an organic compound with a molecular formula of C11H12ClO It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride typically involves the acylation of 4-chlorophenylacetic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 4-chlorophenylacetic acid

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

    Conditions: Anhydrous solvent (e.g., dichloromethane), reflux

The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methylbutanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the acyl chloride to the alcohol.

    Hydrolysis: Aqueous solutions of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can hydrolyze the acyl chloride to the carboxylic acid.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Alcohols: Formed by reduction.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(4-Chlorophenyl)-3-methylbutanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetyl chloride: Similar structure but lacks the methyl group on the butanoyl chain.

    3-(4-Chlorophenyl)propionyl chloride: Similar structure but has a shorter carbon chain.

    4-Chlorobenzoyl chloride: Similar aromatic ring but different acyl group.

Uniqueness

2-(4-Chlorophenyl)-3-methylbutanoyl chloride is unique due to the presence of both the 4-chlorophenyl group and the methyl-substituted butanoyl chain. This combination of functional groups imparts specific reactivity and properties that are distinct from other related compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYAVCZZUTOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400326
Record name 2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51631-50-6
Record name 2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-3-methylbutyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of the product of Step D were added to a mixture of 50 ml of petroleum ether (b.p.=35°-70° C.) and 20 ml of thionyl chloride and the mixture was refluxed for 4 hours and was then cooled. The mixture was evaporated to dryness to obtain 10.8 g of D 2-isopropyl-2-p-chlorophenyl acetyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride in pesticide synthesis?

A1: this compound serves as a crucial building block in the synthesis of fenvalerate, a pyrethroid insecticide. [, ] This compound provides the characteristic 2-(4-chlorophenyl)-3-methylbutanoyl moiety found in fenvalerate, contributing to its insecticidal activity. []

Q2: How is this compound used to synthesize fenvalerate?

A2: The synthesis of fenvalerate involves reacting this compound with specific aldehydes and sodium cyanide. For instance, reacting it with 3-phenoxybenzaldehyde and sodium cyanide yields fenvalerate. [, ] This reaction forms the ester linkage characteristic of pyrethroid insecticides.

Q3: What analytical techniques are used to confirm the successful synthesis of compounds using this compound?

A3: Researchers employ various analytical techniques to verify the successful synthesis of compounds using this compound. For example, 1H NMR spectroscopy is used to confirm the structure of both the starting compound and the synthesized products. [, ] Additionally, UV spectroscopy helps differentiate the synthesized artificial antigen (like the fenvalerate-protein conjugates) from the individual hapten and carrier protein, confirming successful conjugation. []

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